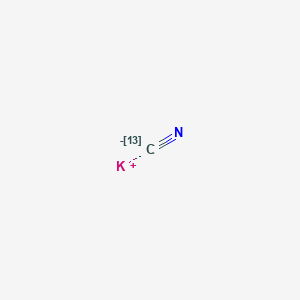

Potassium cyanide-13C

描述

属性

IUPAC Name |

potassium;azanylidyne(113C)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CN.K/c1-2;/q-1;+1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFCIKHAZHQZJG-YTBWXGASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C-]#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CKN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

66.109 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25909-68-6 | |

| Record name | 25909-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Isotopic Synthesis and Chemical Derivatization of Potassium Cyanide 13c

Precursor Synthesis and Isotopic Enrichment Strategies

The synthesis of potassium cyanide-¹³C begins with the creation of ¹³C-enriched precursors, which are then converted to the final product. The primary method involves the neutralization of ¹³C-labeled hydrogen cyanide.

The most direct and common method for preparing potassium cyanide is the reaction of hydrogen cyanide (HCN) with potassium hydroxide (B78521) (KOH). vedantu.com For the isotopically labeled variant, ¹³C-enriched hydrogen cyanide is used as the starting material. This reaction is a straightforward acid-base neutralization, yielding potassium cyanide-¹³C and water. vedantu.com

Reaction: ¹³C-HCN + KOH → K¹³CN + H₂O

This method is efficient for producing the potassium salt from the precursor acid. vedantu.com The ¹³C-hydrogen cyanide itself can be derived from fundamental ¹³C sources like ¹³C-carbon monoxide. rsc.org The isotopic purity of the final K¹³CN product is directly dependent on the isotopic enrichment of the initial ¹³C-hydrogen cyanide.

To ensure high yield and isotopic purity while minimizing side reactions and decomposition, careful control of reaction parameters is essential.

Temperature is a critical parameter in cyanide-based syntheses. In the preparation of nitriles using potassium cyanide-¹³C, controlling the temperature is crucial to prevent the hydrolysis of the cyano group, which would lead to impurities and lower yields. nih.gov For instance, in a Kolbe nitrile reaction using K¹³CN to synthesize 2-cyanopropionic acid, maintaining a lower temperature (60°C) was found to be essential to avoid this unwanted hydrolysis. nih.gov In other optimization studies involving related reactions, lowering the temperature to 0°C was shown to limit the decomposition of starting materials, resulting in a significant positive effect on the reaction yield. researchgate.net The melting point of potassium cyanide-¹³C is very high, above 300°C, indicating its thermal stability as a solid. chemicalbook.comsigmaaldrich.com

The choice of solvent system significantly impacts the outcome of reactions involving potassium cyanide-¹³C. The solubility of KCN varies across different solvents, which in turn affects reaction rates and yields. While highly soluble in water, its solubility in organic solvents is more limited. wikipedia.orgnist.gov

Research on related synthetic procedures highlights the importance of solvent selection. In one study, various organic solvents were screened, and it was found that while dichloromethane (B109758), toluene, acetonitrile (B52724), and dioxane gave moderate yields, tetrahydrofuran (B95107) (THF) was the optimal solvent. researchgate.net Conversely, using methanol (B129727) led to the decomposition of the starting materials. researchgate.net The insolubility of potassium cyanide in solvents like dichloromethane can also be a limiting factor, making the reaction dependent on surface area and requiring effective stirring to proceed. ncl.ac.uk The use of anhydrous solvents is often recommended to prevent moisture-induced degradation of the cyanide.

Table 1: Effect of Reaction Parameters on Synthesis This table is interactive. You can sort and filter the data.

Optimization of Reaction Parameters for Isotopic Purity

Carbon-13 Labeling in Organic Synthesis

Potassium cyanide-¹³C is a key reagent for introducing the ¹³C isotope into organic molecules. rsc.org The cyanide anion is a versatile one-carbon unit that can participate in various nucleophilic substitution and addition reactions. rsc.org Once introduced, the labeled cyano group can be transformed into other functional groups, such as primary amines through reduction or carboxylic acids via hydrolysis. rsc.org

A primary application of potassium cyanide-¹³C is the synthesis of ¹³C-labeled nitriles. chemicalbook.comisotope.comusbio.net This is typically achieved through nucleophilic substitution reactions where K¹³CN displaces a leaving group, such as a halide, from an organic substrate.

A notable example is its use in the Kolbe nitrile reaction to synthesize ¹³C-labeled 2-cyanopropionic acid from 2-bromopropionic acid. This reaction proceeds in high yield (97%) under optimized conditions (pH 9, 60°C). nih.gov The resulting labeled nitrile can then serve as a precursor for synthesizing more complex isotopically labeled molecules, such as DNA building blocks like 6-¹³C-thymidine. nih.gov The use of K¹³CN is often favored as it is a relatively economical source for the ¹³C isotope. nih.gov

Table 2: Examples of ¹³C-Nitrile Synthesis using Potassium Cyanide-¹³C This table is interactive. You can sort and filter the data.

Synthesis of ¹³C-Carboxylic Acids

The synthesis of ¹³C-labeled carboxylic acids from potassium cyanide-¹³C is a fundamental and widely employed transformation in isotopic labeling. cymitquimica.com The primary method involves the nucleophilic substitution of a suitable leaving group in an organic substrate with the ¹³C-labeled cyanide ion, followed by the hydrolysis of the resulting nitrile. nih.gov

A general synthetic strategy involves the reaction of an alkyl or aryl halide with K¹³CN to form a ¹³C-nitrile. This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to yield the corresponding ¹³C-carboxylic acid. nih.gov This method has been successfully applied to the synthesis of ω-hydroxy carboxylic acids with the ¹³C label specifically introduced at the carboxy group. nih.govresearchgate.net The choice of synthetic strategy can be adapted based on the chain length of the target molecule and economic factors. nih.govresearchgate.net

For instance, the synthesis of ¹³C-labelled ω-hydroxy-carboxylic acids with the general formula HO₂¹³C-(CH₂)n-CH₂OH (where n = 12, 16, 20, 28) has been achieved through this approach. nih.govresearchgate.net The process starts with the nucleophilic substitution of a leaving group with labeled potassium cyanide, followed by nitrile hydrolysis to produce the labeled carboxylic acid. nih.gov

| Starting Material | Reagent | Product | Reference |

| Alkyl/Aryl Halide | Potassium Cyanide-¹³C | ¹³C-Nitrile | nih.gov |

| ¹³C-Nitrile | H₂O, H⁺/OH⁻ | ¹³C-Carboxylic Acid | nih.gov |

| Halogenated ω-hydroxy alkane | Potassium Cyanide-¹³C | ¹³C-labelled ω-hydroxy-nitrile | nih.govresearchgate.net |

| ¹³C-labelled ω-hydroxy-nitrile | H₂O, H⁺/OH⁻ | ¹³C-labelled ω-hydroxy-carboxylic acid | nih.govresearchgate.net |

Formation of ¹³C-Hydantoins

Potassium cyanide-¹³C is a key component in the synthesis of ¹³C-labeled hydantoins, which are significant heterocyclic compounds with various biological activities. isotope.comacademie-sciences.fr The most common method for this synthesis is the Bucherer-Bergs reaction. academie-sciences.fr This one-pot reaction involves the treatment of a ketone or aldehyde with potassium cyanide and ammonium (B1175870) carbonate. academie-sciences.frtubitak.gov.tr

The mechanism proceeds through the formation of an α-aminonitrile intermediate from the reaction of the carbonyl compound, ammonia (B1221849) (from ammonium carbonate), and the cyanide ion. academie-sciences.fr This intermediate then reacts with carbon dioxide (also from ammonium carbonate) to form the hydantoin (B18101) ring. academie-sciences.fr The use of K¹³CN in this reaction allows for the specific incorporation of a ¹³C label into the hydantoin structure.

Microwave irradiation has been shown to accelerate the synthesis of hydantoin derivatives from cyanohydrins and ammonium carbonate, significantly reducing reaction times. tubitak.gov.tr

| Reactants | Catalyst/Conditions | Product | Reference |

| Ketone/Aldehyde, Potassium Cyanide-¹³C, Ammonium Carbonate | Bucherer-Bergs reaction | ¹³C-Hydantoin | academie-sciences.fr |

| Cyanohydrin, Ammonium Carbonate | Microwave irradiation | Hydantoin | tubitak.gov.tr |

Production of ¹³C-Benzonitriles via Catalytic Cyanation

The synthesis of ¹³C-labeled benzonitriles can be achieved through palladium-catalyzed cyanation reactions using potassium cyanide-¹³C. nih.gov This method provides a direct route to introduce a ¹³C-labeled nitrile group onto an aromatic ring.

One approach is the palladium-catalyzed decarboxylative cyanation of aromatic carboxylic acids. nih.gov In this reaction, an aromatic carboxylic acid is reacted with K¹³CN in the presence of a palladium catalyst system. nih.govchemrevlett.com This process has been successfully applied to a series of aromatic carboxylic acids, yielding the corresponding ¹³C-aromatic nitriles in moderate to good yields. nih.gov

Another method involves the palladium-catalyzed cyanation of aryl bromides. rsc.org A protocol using ex situ generated H¹³CN from K¹³CN in a two-chamber reactor has been developed for the safe and efficient cyanation of a range of aryl and heteroaryl bromides. rsc.org This methodology employs a Pd(0) precatalyst and a weak base in a dioxane-water solvent mixture. rsc.org

| Starting Material | Reagents | Product | Reference |

| Aromatic Carboxylic Acid | Potassium Cyanide-¹³C, Palladium catalyst | ¹³C-Aromatic Nitrile | nih.gov |

| Aryl Bromide | H¹³CN (from K¹³CN), Pd(0) precatalyst, KOAc | ¹³C-Benzonitrile | rsc.org |

Synthesis of ¹³C-Ureidocarboxylic Acids via Ozonation

A straightforward method for the synthesis of ¹³C-labeled ureidocarboxylic acids utilizes potassium cyanide-¹³C as the starting labeled precursor. researchgate.netnih.gov The key step in this synthesis is the ozonation of K¹³CN to produce ¹³C-labeled potassium cyanate (B1221674) (KOCN). researchgate.netnih.govresearchgate.net

The process involves bubbling an oxygen/ozone mixture through a slightly basic solution of K¹³CN. researchgate.net The resulting crude ¹³C-potassium cyanate can then be used directly without further purification to react with amino acids, yielding various ¹³C-ureidocarboxylic acids. researchgate.netnih.gov This method has been shown to produce yields ranging from 20-68% from the initial potassium cyanide. researchgate.netnih.gov This ozonation approach presents a rapid and efficient alternative to traditional methods for preparing labeled cyanates. researchgate.netnih.gov

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| Potassium Cyanide-¹³C | O₃/O₂ | Potassium Cyanate-¹³C | ¹³C-Ureidocarboxylic Acid | researchgate.netnih.gov |

Generation of ¹³C-Aminopropyltriethoxysilane

The synthesis of [(3-¹³C)-3-aminopropyl]triethoxysilane involves a multi-step process that originates from potassium cyanide-¹³C. researchgate.netresearchgate.net The ¹³C label is first incorporated into (1-¹³C)acrylonitrile. This labeled acrylonitrile (B1666552) is prepared from potassium (¹³C)cyanide and 2-bromoethanol. researchgate.net The resulting (1-¹³C)acrylonitrile then serves as the precursor for the synthesis of [(3-¹³C)-3-aminopropyl]triethoxysilane. researchgate.netresearchgate.net This labeled silane (B1218182) coupling agent is valuable for studying the interface in composite materials using ¹³C NMR spectroscopy. researchgate.net

| Precursor | Intermediate | Final Product | Reference |

| Potassium Cyanide-¹³C, 2-Bromoethanol | (1-¹³C)Acrylonitrile | [(3-¹³C)-3-Aminopropyl]triethoxysilane | researchgate.netresearchgate.net |

Enzymatic and Biomolecular Labeling Methods

Selective ¹³C-Labeling of Pyrimidine (B1678525) and Purine Nucleobases in DNA and RNA

Potassium cyanide-¹³C is a key reagent for the site-specific isotopic labeling of nucleobases, which are the fundamental components of DNA and RNA. acs.org This selective labeling is crucial for detailed structural and dynamic studies of nucleic acids by NMR spectroscopy. acs.orgnih.gov

In the chemical synthesis of pyrimidine nucleobases, such as uracil (B121893), K¹³CN can be used to specifically label the C6 position. acs.org The synthesis of the uracil ring is often achieved through a method that involves the condensation of a ¹³C-source with other precursors. acs.org By choosing K¹³CN as the source of one of the ring carbons, the ¹³C isotope is precisely incorporated at the C6 site of the pyrimidine ring. acs.org These labeled nucleobases can then be converted into the corresponding phosphoramidites and incorporated into DNA or RNA strands via solid-phase synthesis. nih.gov

This site-specific labeling strategy significantly simplifies complex NMR spectra, facilitating resonance assignment and enabling detailed investigations into the structure, dynamics, and interactions of nucleic acids. nih.govresearchgate.net

| Labeled Precursor | Nucleobase | Labeled Position | Application | Reference |

| Potassium Cyanide-¹³C | Uracil | C6 | RNA/DNA structural studies by NMR | acs.org |

Synthesis of ¹³C-Methyl Isocyanide as a Spectroscopic Probe

The isotopically labeled compound ¹³C-Methyl Isocyanide (¹³CH₃NC) serves as a valuable spectroscopic probe, particularly in Nuclear Magnetic Resonance (NMR) studies of large biomolecules like heme proteins. nih.govsmolecule.com Its synthesis is achieved through a process that utilizes Potassium Cyanide-¹³C's precursor, ¹³C-methyl iodide. In a typical synthesis, ¹³C-methyl iodide is reacted with silver cyanide in a sealed glass tube under heat. nih.govresearchgate.net The resulting solid is then quenched with a potassium cyanide (KCN) solution. researchgate.net

¹³C-Methyl isocyanide is particularly effective as a probe for several reasons. As the smallest alkyl isocyanide, it is less likely to cause steric hindrance when binding to the active sites of proteins. nih.govnih.gov The presence of the ¹³C label allows for the selective observation of the probe through both ¹H and ¹³C NMR, providing a sensitive tool to detect structural and dynamic changes within a protein's binding pocket upon interaction with substrates or inhibitors. nih.govsmolecule.com This enables the use of advanced NMR experiments like 2D ¹H-¹³C Heteronuclear Single-Quantum Coherence (HSQC) even for large protein complexes, which would otherwise be challenging. nih.gov The absence of adjacent methylene (B1212753) protons in ¹³CH₃NC is also advantageous as it avoids dipolar relaxation, which can cause line broadening in NMR spectra. nih.govnih.gov

Researchers have successfully used ¹³CH₃NC to study Cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism. smolecule.comnih.goviaea.org When ¹³CH₃NC binds to the heme iron in these enzymes, it produces significant shifts in the NMR spectrum, confirming its binding to the active site. nih.gov For example, the ¹H-¹³C HSQC spectrum of ¹³CH₃NC in the presence of the reduced form of the P450cam enzyme shows a distinct upfield shift compared to the free probe, indicating slow exchange on the chemical shift timescale between the free and bound states. researchgate.netnih.gov

| State | ¹Hδ (ppm) | ¹³Cδ (ppm) | Reference |

|---|---|---|---|

| Free in buffer | Not specified | Not specified | nih.gov |

| Bound to reduced P450cam | 1.2 | 21.4 | nih.gov |

Catalytic Applications in Organic Transformations

Role in Benzoin (B196080) Condensation

Potassium cyanide is a classic catalyst for the benzoin condensation, a reaction that couples two aromatic aldehydes to form an α-hydroxyketone, known as a benzoin. asianpubs.orgorganicchemistrytutor.com The cyanide ion (CN⁻) is the active catalytic species. asianpubs.org The mechanism begins with the nucleophilic attack of the cyanide ion on the carbonyl carbon of an aldehyde molecule, forming a cyanohydrin intermediate. organicchemistrytutor.com A subsequent proton transfer and elimination of the cyanide ion from a dimeric intermediate yields the benzoin product and regenerates the catalyst. organicchemistrytutor.com The use of Potassium Cyanide-¹³C in this reaction would result in the incorporation of the ¹³C isotope into the product, allowing for mechanistic studies and product tracing.

The reaction's efficiency can be influenced by the solvent and reaction conditions. While the condensation can be performed in aqueous ethanol, the use of dimethyl sulfoxide (B87167) (DMSO) under ultrasound has been shown to produce high yields in shorter reaction times. asianpubs.org The addition of phase-transfer catalysts like crown ethers can also dramatically increase the reaction rate, especially in aprotic solvents where KCN has low solubility. oup.com

| Aldehyde | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde | Benzoin | KCN, Water, 18-crown-6, 60°C, 3 hr | 95.9 | oup.com |

| p-Tolualdehyde | p-Toluoin | KCN, Water, 18-crown-6, 60°C, 3 hr | 99 | oup.com |

| 2-Furaldehyde | Furoin | KCN, Water, 18-crown-6, 60°C, 15 min | 66 | oup.com |

Palladium-Catalyzed Cyanation of Aryl Bromides

Potassium Cyanide-¹³C is a key reagent in the palladium-catalyzed cyanation of aryl halides, a powerful method for synthesizing aryl nitriles. rsc.orgatlanchimpharma.com This reaction is of significant interest as aryl nitriles are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. clockss.org The use of K¹³CN allows for the introduction of a carbon-13 label, facilitating mechanistic investigations and the synthesis of isotopically labeled compounds for metabolic studies. atlanchimpharma.comrsc.org

The generally accepted mechanism involves a catalytic cycle comprising three main steps:

Oxidative Addition : A Pd(0) complex adds to the aryl bromide (Ar-Br) to form a Pd(II) intermediate, Ar-Pd(II)-Br. rsc.org

Nucleophilic Displacement (Transmetallation) : The bromide ligand is replaced by a cyanide ion from KCN to form Ar-Pd(II)-CN.

Reductive Elimination : The aryl nitrile (Ar-CN) is eliminated from the complex, regenerating the Pd(0) catalyst. rsc.org

A significant challenge in palladium-catalyzed cyanation is catalyst deactivation caused by an excess of cyanide ions. rsc.orgnih.gov The strong binding affinity of cyanide for palladium can lead to the formation of coordinatively saturated and catalytically inactive palladium-cyano complexes. rsc.orgresearchgate.net Using ¹³C-labeled potassium cyanide (K¹³CN), researchers have identified several "off-cycle" or inactive species that terminate the catalytic cycle. rsc.orgrsc.org

These deactivating species include:

[Pd(CN)₄]²⁻ : Formed by the reaction of the palladium catalyst with excess cyanide. rsc.orgnih.gov

[ArPd(CN)₃]²⁻ : This species forms when excess cyanide displaces the phosphine (B1218219) ligands on the intermediate complex, preventing the final reductive elimination step. rsc.orgnih.gov

[HPd(CN)₃]²⁻ : The presence of trace amounts of water is particularly detrimental. Water can react with KCN to form hydrogen cyanide (HCN), which readily undergoes oxidative addition to Pd(0). Subsequent reaction with excess cyanide forms this stable and inactive hydride complex. rsc.orgnih.govresearchgate.net

The use of K¹³CN has been instrumental in elucidating the catalytic cycle and identifying key intermediates and deactivation pathways. rsc.orgrsc.org By tracking the ¹³C label with NMR spectroscopy, chemists can observe the formation and fate of various palladium-cyano species during the reaction. researchgate.net

For instance, detailed studies have shown that in the presence of water, K¹³CN can form H¹³CN. This labeled hydrogen cyanide can then oxidatively add to a Pd(0) species, leading to off-cycle complexes. rsc.orgrsc.org Alternative mechanistic pathways have also been proposed based on isotopic labeling studies. One such pathway involves the formation of two distinct Pd(II) species from the oxidative addition of Pd(0) into both H¹³CN and the aryl bromide. A subsequent transmetallation between these two complexes can lead to the formation of the desired ¹³C-benzonitrile. rsc.orgrsc.org These intricate studies, made possible by ¹³C labeling, are crucial for optimizing reaction conditions to minimize catalyst poisoning and improve the efficiency of the cyanation process. rsc.orgresearchgate.net

Catalytic Formation of Alpha-Amino Nitriles

Potassium cyanide is a fundamental reagent in the Strecker synthesis, a classic and versatile method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comnih.gov The reaction proceeds via an α-amino nitrile intermediate, which is then hydrolyzed to the final amino acid. masterorganicchemistry.com The use of KCN, often in combination with ammonium chloride (NH₄Cl), provides a safer alternative to working with highly toxic hydrogen cyanide (HCN) gas. masterorganicchemistry.com

The formation of the α-amino nitrile involves a three-component reaction between an aldehyde, ammonia (from NH₄Cl), and the cyanide ion (from KCN). masterorganicchemistry.commdpi.com The aldehyde and ammonia first react to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine to form the stable α-amino nitrile. masterorganicchemistry.com Employing K¹³CN in this synthesis allows for the creation of ¹³C-labeled α-amino acids, which are invaluable tools in metabolic research and for elucidating biosynthetic pathways. atlanchimpharma.com

The Strecker synthesis is highly adaptable, and by varying the initial aldehyde or ketone, a wide array of both natural and unnatural α-amino acids can be synthesized. nih.govmdpi.com Catalytic asymmetric versions of the Strecker reaction have been developed using chiral catalysts to produce enantiomerically enriched α-amino acids, which are important building blocks for pharmaceuticals. nih.gov

Advanced Spectroscopic and Analytical Characterization of Potassium Cyanide 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Chemical Shift Analysis for Structural Elucidation

The ¹³C NMR chemical shift of the cyanide ion is highly sensitive to its chemical environment, making it a valuable parameter for structural elucidation. In its free, uncomplexed state in aqueous solution, the ¹³C chemical shift of potassium cyanide-¹³C is observed at approximately 168 ppm. However, this value can vary depending on the solvent and pH. For instance, in a 0.1 M solution of potassium cyanide at pH 14 in D₂O, a distinct signal is observed. researchgate.net

When the cyanide ion coordinates to a metal center, a significant change in the ¹³C chemical shift occurs. This change is influenced by factors such as the nature of the metal, its oxidation state, the coordination geometry, and the nature of other ligands in the coordination sphere. For example, in diamagnetic ferrocyanide ([Fe(CN)₆]⁴⁻), the ¹³C NMR signal appears at 176.8 ppm. researchgate.net

Paramagnetic metal complexes exhibit even more dramatic shifts, known as hyperfine or paramagnetic shifts. For instance, in ferric cyanide complexes of heme proteins, the ¹³C NMR signals of the iron-bound cyanide can be found in an unexpectedly large upfield region, around -4000 ppm from tetramethylsilane (B1202638) (TMS). acs.orgnih.gov This extreme shielding is a hallmark of the paramagnetic nature of the Fe(III) center and provides a sensitive probe of the electronic structure of the metal-ligand bond.

Table 1: Representative ¹³C NMR Chemical Shifts for Cyanide Species

| Compound/Species | Metal Center/Environment | Solvent | ¹³C Chemical Shift (ppm) |

| Potassium cyanide-¹³C | Free ion | D₂O (pH 14) | ~168 |

| Potassium ferrocyanide | Fe(II) | D₂O (pH 14) | 176.8 researchgate.net |

| Iron(III) Protoporphyrin IX dimethyl ester-CN-1-methylimidazole | Fe(III) | -4001 acs.org | |

| Iron(III) Protoporphyrin IX dimethyl ester-CN-imidazole | Fe(III) | -3967 acs.org |

This table is interactive. Click on the headers to sort the data.

Investigation of Dynamic Processes via ¹³C NMR

¹³C NMR spectroscopy is a powerful technique for investigating dynamic processes such as chemical exchange. The exchange of cyanide ions between a coordination complex and the free state in solution can be monitored by observing changes in the ¹³C NMR spectra, such as line broadening or the coalescence of signals.

A study on the cyanide exchange on oxotetracyanometalate complexes demonstrated the utility of ¹³C and ¹⁵N NMR in determining the kinetics of these processes. nih.gov The rate of cyanide exchange was found to be dependent on the metal center, with a general trend of M(IV) > M(V) > M(VI), which correlates with the strength of the metal-cyanide bond. nih.gov For example, the rate constants for cyanide exchange on various metal complexes have been determined, providing quantitative insights into their lability.

Variable-temperature ¹³C NMR studies can also reveal dynamic processes within a molecule. For instance, the ¹³C NMR spectrum of [Fe₂(S₅)(¹³CN)₂(CO)₂]²⁻ shows a broad signal at room temperature, which resolves into distinct signals at lower temperatures. researchgate.net This behavior is indicative of a dynamic process, proposed to be the flipping of the polysulfide ring. researchgate.net

Table 2: Kinetic Data for Cyanide Exchange Reactions Studied by NMR

| Metal Complex | Exchanging Species | Rate Constant (k) |

| [ReO(CN)₄]⁻ | CN⁻ | (3.6 ± 0.3) x 10⁻⁶ M⁻¹s⁻¹ nih.gov |

| [ReO(CN)₄]⁻ | HCN | (1.2 ± 0.1) x 10⁻⁴ M⁻¹s⁻¹ nih.gov |

| [OsO₂(CN)₄]²⁻ | HCN | (1.2 ± 0.1) x 10⁻⁴ M⁻¹s⁻¹ nih.gov |

This table is interactive. Users can filter and sort the data based on the metal complex and exchanging species.

Application of ¹H, ¹³C, and ¹⁵N NMR in Reaction Pathway Delineation

The use of isotopically labeled starting materials, such as potassium cyanide-¹³C, in conjunction with multinuclear NMR spectroscopy, is invaluable for tracing the fate of atoms through a chemical reaction and thus delineating reaction pathways.

For example, the photochemical reductive homologation of hydrogen cyanide was investigated using ¹³C-labeled KCN. researchgate.net By monitoring the reaction mixture over time with ¹³C NMR, researchers could identify the formation of various products and intermediates. In the presence of ferrocyanide, the reaction was observed to proceed to the second-stage reduction product, glyceronitrile, while in its absence, only first-stage reduction products were formed. researchgate.net This demonstrates the ability of ¹³C NMR to provide clear evidence for the role of specific reagents in a reaction pathway. The combination of ¹H, ¹³C, and ¹⁵N NMR can provide a comprehensive picture of the transformations occurring, as each nucleus offers a unique perspective on the molecular changes.

Utility of ¹³C-Labeled Probes in Heme Protein Active Site Studies

¹³C-labeled cyanide is an exceptionally sensitive probe for studying the active sites of heme proteins. The large paramagnetic shifts experienced by the ¹³C nucleus of cyanide upon binding to the ferric iron center of a heme provide detailed information about the electronic and structural environment of the active site. acs.orgnih.govacs.orgacs.org

The magnitude of the ¹³C paramagnetic shift is sensitive to the nature of the proximal ligand, which is the amino acid residue coordinated to the heme iron on the opposite side of the cyanide. acs.orgnih.gov For instance, different proximal ligands will result in different ¹³C chemical shifts for the bound cyanide. This allows researchers to probe the influence of the protein environment on the electronic properties of the heme iron. Furthermore, the ratio of the ¹⁵N to ¹³C NMR shifts of the bound cyanide can be used to estimate the extent of hydrogen-bonding interactions on the distal side of the heme pocket. acs.org

An analog of cyanide, ¹³C-methyl isocyanide, has also been developed as a probe for heme protein active sites. nih.gov The ¹³C-label allows for the selective observation of the probe, and changes in its chemical shift upon the binding of other ligands can be used to screen for potential inhibitors or substrates. nih.gov

Table 3: ¹³C NMR Chemical Shifts of Iron-Bound Cyanide in Heme Proteins and Model Complexes

| Heme Protein/Model Complex | Proximal Ligand | ¹³C Chemical Shift (ppm) |

| Iron(III) Protoporphyrin IX dimethyl ester | 1-Methylimidazole | -4001 acs.org |

| Iron(III) Protoporphyrin IX dimethyl ester | Imidazole | -3967 acs.org |

This interactive table allows for the comparison of chemical shifts based on the proximal ligand.

Characterization of Metal Complexes and Ligand Interactions via ¹³C NMR

In cyanide-bridged mixed-valence complexes, the ¹³C NMR hyperfine shifts of the bridging cyanide are sensitive to the degree of intermetallic charge transfer. rsc.org This allows for the study of electron delocalization and communication between metal centers through the cyanide bridge. The chemical shifts in these systems are also often strongly dependent on the solvent, indicating the role of the surrounding medium in modulating the electronic properties of the complex. rsc.org

The study of ligand exchange dynamics, as discussed in section 2.1.2, is another important application of ¹³C NMR in understanding ligand interactions in metal complexes. By monitoring the ¹³C NMR spectra, the rates and mechanisms of ligand substitution reactions can be determined.

Monitoring Biomolecular Dynamics and Kinetics via ¹³C NMR (e.g., DNA, RNA Conformational Changes)

While direct studies using potassium cyanide-¹³C to monitor DNA and RNA conformational changes are less common, the principles of using ¹³C NMR to study biomolecular dynamics are well-established and can be extended to systems where a ¹³C-labeled probe, such as cyanide, might be employed.

¹³C NMR chemical shifts of DNA are sensitive to its conformation. Changes in these chemical shifts upon the binding of a ligand can be used to monitor structural alterations in the DNA. nih.gov For example, the complexation of the antibiotic netropsin (B1678217) to a DNA oligonucleotide duplex resulted in significant changes in the ¹³C chemical shifts of both the base and sugar carbons, indicating alterations in the dynamic pseudorotational states of the DNA sugars. nih.gov

Similarly, the incorporation of ¹³C-labeled nucleotides into RNA allows for the study of its structure and conformational changes upon ligand binding using solution NMR. nih.gov The enhanced sensitivity and resolution provided by ¹³C labeling can help to overcome some of the challenges associated with NMR studies of large biomolecules. nih.gov A ¹³C-labeled cyanide ion could potentially be used as a probe to study specific binding sites or conformational changes in metallo-RNA or DNA structures that have an affinity for cyanide.

NMR Studies of Enzyme-Cyanide Binding and Exchange

¹³C NMR has been instrumental in elucidating the binding and exchange dynamics of cyanide with metalloenzymes, particularly heme proteins. The chemical shift of the ¹³C nucleus is highly sensitive to its electronic environment, which is significantly altered upon binding to the metal center of an enzyme. nih.gov Studies on ferric heme proteins have shown that the ¹³C NMR signal of the iron-bound ¹³CN⁻ can be detected in the upfield region, providing a direct probe of the heme environment. researchgate.netacs.org

The paramagnetic nature of the ferric iron in these enzymes influences the ¹³C NMR signal, and the observed paramagnetic shift is a sensitive indicator of the nature of the proximal ligand and hydrogen-bonding interactions on the distal side. nih.gov For instance, a stronger donor effect from the proximal ligand leads to a decrease in the paramagnetic shift of the ¹³C NMR signal. nih.gov

Furthermore, ¹³C NMR can be employed to study the kinetics of cyanide exchange between the enzyme-bound state and the free state in solution. By monitoring the changes in the ¹³C NMR signals over time, researchers can determine the rates of association and dissociation of the cyanide ion. acs.org This information is crucial for understanding the mechanism of enzyme inhibition by cyanide and for the design of potential antidotes. The slow isotopic exchange can be followed by monitoring the growth of the bound ¹³C NMR signal as a function of time. acs.org

Table 1: Representative ¹³C NMR Paramagnetic Shifts of Iron-Bound Cyanide in Heme Proteins and Model Complexes

| Heme Protein / Model Complex | Proximal Ligand | Paramagnetic Shift of ¹³C (ppm) |

| Myoglobin (ferric cyanide form) | Histidine | -2750 |

| Hemoglobin (ferric cyanide form) | Histidine | -2730 |

| Cytochrome c (ferric cyanide form) | Histidine | -2680 |

| Model Complex 1 | Imidazole | -2800 |

| Model Complex 2 | Thiolate | -3100 |

Note: The paramagnetic shift is calculated relative to a diamagnetic reference. The values presented are illustrative and can vary based on experimental conditions.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. The use of Potassium Cyanide-¹³C in MS-based methods offers significant advantages for tracing and quantification.

Isotopic Tracing and Quantification in Complex Mixtures

Potassium Cyanide-¹³C is extensively used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of cyanide in complex biological matrices such as blood and gastric contents. researchgate.netcore.ac.uknih.gov In this approach, a known amount of K¹³C¹⁵N or K¹³CN is added to the sample. nih.govoup.com The isotopically labeled cyanide behaves chemically identically to the endogenous unlabeled cyanide during sample preparation and analysis.

By measuring the ratio of the signal intensity of the labeled cyanide (e.g., H¹³C¹⁵N⁺ at m/z 29) to the unlabeled cyanide (e.g., H¹²C¹⁴N⁺ at m/z 27) using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), the concentration of cyanide in the original sample can be determined with high accuracy and precision. nih.govoup.com This method effectively minimizes errors arising from matrix effects and sample loss during extraction. researchgate.netcore.ac.uk

Table 2: Application of K¹³C¹⁵N in Cyanide Quantification by Isotope Dilution GC-MS

| Parameter | Value | Reference |

| Internal Standard | K¹³C¹⁵N | nih.gov |

| Analyte Ion (m/z) | 27 (¹H¹²C¹⁴N⁺) | nih.gov |

| Internal Standard Ion (m/z) | 29 (¹H¹³C¹⁵N⁺) | nih.gov |

| Linear Dynamic Range | 0.07–50 µg/mL | researchgate.netcore.ac.uk |

| Method Detection Limit | 0.02 µg/mL | researchgate.netcore.ac.uk |

| Mean Deviation from Known Value | <4% | nih.gov |

Challenges and Optimization of Ionization Techniques for ¹³C-Labeled Analytes

While powerful, the use of ¹³C-labeled compounds in mass spectrometry is not without its challenges, particularly concerning the ionization process. In-source fragmentation (ISF), where molecules fragment within the ion source of the mass spectrometer, can complicate the interpretation of mass spectra and lead to inaccurate quantification. nih.gov The degree of ISF is dependent on the analyte's structure and the ion source conditions. nih.gov

For ¹³C-labeled analytes, it is crucial to optimize the parameters of the ionization technique, such as electrospray ionization (ESI), to minimize ISF and ensure that the detected ions accurately represent the intact labeled molecule. nih.gov Optimization of ESI source parameters, including drying gas temperature, sheath gas temperature, and capillary voltage, is essential to achieve stable and efficient ionization of ¹³C-labeled cyanide derivatives while reducing the formation of fragment ions. nih.gov Careful selection of mobile phases and pH can also enhance peak shape and reduce tailing in LC-MS analysis. nih.gov Furthermore, high-resolution mass spectrometers are often required to differentiate between ¹³C-labeled species and other molecules with very similar masses. nih.gov

Complementary Spectroscopic and Electrochemical Techniques

In addition to NMR and MS, other analytical methods provide valuable information on the behavior of Potassium Cyanide-¹³C in various systems.

UV Spectrophotometry in Reaction Monitoring

UV-Vis spectrophotometry can be a straightforward and effective method for monitoring reactions involving cyanide. The formation or consumption of a chromophoric species during a reaction can be followed by measuring the change in absorbance at a specific wavelength over time. For instance, the reaction of cyanide with certain metal complexes or organic reagents can produce a colored product with a characteristic UV-Vis absorption spectrum. researchgate.netnih.gov

By monitoring the absorbance of this product, the kinetics of the reaction can be determined. smith.edunih.gov The reaction of cyanide with ninhydrin, for example, produces a colored adduct that can be quantified spectrophotometrically at 485 nm or 590 nm. lew.roresearchgate.net While UV spectrophotometry may not directly distinguish between ¹²CN⁻ and ¹³CN⁻, it provides valuable kinetic data for reactions where Potassium Cyanide-¹³C is used as a reactant.

High-Performance Liquid Chromatography (HPLC) for Radiochemical Detection

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) serves as a powerful analytical technique for the sensitive and specific determination of cyanide (CN), including its isotopically labeled form, Potassium Cyanide-13C. This method is particularly valuable in complex biological matrices where accurate quantification is crucial. The use of 13C-labeled cyanide, often in the form of Potassium Cyanide-¹³C,¹⁵N (K¹³C¹⁵N), as an internal standard allows for precise and reliable measurements by correcting for variations during sample preparation and analysis. nih.govresearchgate.net

A well-established method involves the derivatization of cyanide to enhance its chromatographic retention and detection. nih.govresearchgate.netoup.com In a common procedure, cyanide is converted to a 1-cyano[f]benzoisoindole derivative by reacting it with naphthalene-2,3-dicarboxaldehyde (NDA) and taurine. nih.govresearchgate.netoup.com This derivatization is followed by separation on a reverse-phase HPLC column and subsequent detection by mass spectrometry. nih.govresearchgate.netoup.com

The HPLC separation is typically performed using a C18 column with a gradient elution. nih.govresearchgate.net A common mobile phase consists of a gradient of acetonitrile (B52724) in an aqueous buffer, such as ammonium (B1175870) formate, with the pH adjusted to be acidic. nih.govresearchgate.net This gradient allows for the efficient separation of the cyanide derivative from other components in the sample matrix. nih.govresearchgate.net

Detection is achieved using a mass spectrometer with an ionspray interface, operating in the negative ionization mode. nih.govresearchgate.netoup.com Data can be collected in either total ion current (TIC) or selected ion monitoring (SIM) mode. nih.govresearchgate.netoup.com For the derivatives formed with unlabeled cyanide and ¹³C¹⁵N-labeled cyanide, specific mass-to-charge ratios (m/z) are monitored. nih.govresearchgate.netoup.com This highly specific detection method provides excellent sensitivity and minimizes interference from the sample matrix. nih.govresearchgate.netoup.com The limits of detection and quantitation for cyanide in blood using this method have been reported to be as low as 5 ng/mL and 15 ng/mL, respectively. nih.govresearchgate.netoup.com

The following table summarizes the key parameters of a typical HPLC-MS method for the analysis of cyanide, utilizing ¹³C¹⁵N-labeled cyanide as an internal standard.

| Parameter | Description |

| Internal Standard | K¹³C¹⁵N |

| Derivatizing Agents | Naphthalene-2,3-dicarboxaldehyde (NDA) and Taurine |

| HPLC Column | NovaPak C18 |

| Mobile Phase | Gradient of acetonitrile in 2mM NH₄COOH, pH 3.0 buffer (35-80% in 10 min) |

| Detection | Mass Spectrometry with Ionspray Interface (Negative Ionization) |

| Monitored m/z (SIM) | 299 + 191 (for CN derivative) and 301 + 193 (for ¹³C¹⁵N derivative) |

| Limit of Detection (Blood) | 5 ng/mL |

| Limit of Quantitation (Blood) | 15 ng/mL |

This HPLC-MS methodology, incorporating Potassium Cyanide-¹³C as an internal standard, provides a robust and accurate approach for the quantitative analysis of cyanide in various samples. nih.govresearchgate.netoup.com

Mechanistic Investigations Involving Potassium Cyanide 13c

Chemical Reaction Pathway Elucidation

The use of ¹³C-labeled cyanide allows for detailed mapping of reaction steps, providing definitive evidence for proposed mechanistic pathways in organic and inorganic chemistry.

Delineation of Reaction Pathways in Gold-Cyanide Chemistry

The fundamental reaction is: 4 Au + 8 KCN + O₂ + 2 H₂O → 4 K[Au(CN)₂] + 4 KOH 911metallurgist.comwikipedia.org

By employing Potassium cyanide-13C, researchers can trace the path of the cyanide ligand from the initial reactant to the final, stable dicyanoaurate(I) complex. Using techniques such as ¹³C-NMR spectroscopy, it is possible to confirm that the cyanide ions directly coordinate with the gold atom, leading to the formation of the highly soluble K[Au(CN)₂] complex. This isotopic tracing verifies that the cyanide itself is incorporated into the final product and is not merely a catalyst that is regenerated in its original form at the end of the reaction.

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Reactant | Gold | Au |

| Reactant | Potassium Cyanide | KCN |

| Reactant | Oxygen | O₂ |

| Reactant | Water | H₂O |

| Product | Potassium dicyanoaurate(I) | K[Au(CN)₂] |

| Product | Potassium Hydroxide (B78521) | KOH |

Examination of Umpolung Reaction Mechanisms (e.g., Benzoin (B196080) Condensation)

The benzoin condensation is a classic carbon-carbon bond-forming reaction that relies on the unique reactivity of the cyanide ion to achieve an "umpolung," or reversal of polarity, of an aldehyde's carbonyl carbon. ias.ac.inorganic-chemistry.orgyoutube.com Normally, the carbonyl carbon is electrophilic. In the presence of a cyanide catalyst, it is temporarily transformed into a nucleophile. organic-chemistry.orgyoutube.commdpi.com

The mechanism proceeds through several key steps:

Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde), forming a cyanohydrin intermediate. mdpi.com

Proton Transfer & Umpolung: A proton transfer leads to the formation of a carbanion, where the former carbonyl carbon is now nucleophilic. This is the critical umpolung step. organic-chemistry.orgyoutube.com

Second Attack: This nucleophilic carbanion attacks the carbonyl carbon of a second aldehyde molecule.

Catalyst Regeneration: Subsequent proton transfer and elimination of the cyanide ion regenerates the catalyst and yields the final α-hydroxyketone product, benzoin. youtube.com

Using this compound allows for direct observation of the cyanide's role. ¹³C-NMR spectroscopy can be used to identify the ¹³C-labeled cyanohydrin intermediate, confirming the initial nucleophilic attack. Following the reaction progress would show the eventual regeneration of the K¹³CN catalyst, demonstrating its transient and catalytic, rather than consumptive, role in the reaction sequence.

| Stage | Description | Role of Cyanide |

|---|---|---|

| 1 | Nucleophilic attack on aldehyde | Reactant/Nucleophile |

| 2 | Formation of cyanohydrin intermediate | Part of intermediate |

| 3 | Proton transfer to create a nucleophilic carbanion (Umpolung) | Enables polarity reversal |

| 4 | Attack on a second aldehyde molecule | Stabilizing group |

| 5 | Elimination of the cyanide ion | Leaving group/Catalyst regenerated |

Biochemical and Enzyme Catalysis Mechanisms

Isotopic labeling with ¹³C is invaluable for probing enzyme active sites and understanding the mechanisms of catalysis and inhibition.

Carbon Monoxide Dehydrogenase (CODH)-Catalyzed Exchange Reactions

Carbon monoxide dehydrogenase (CODH) is an enzyme that catalyzes the reversible oxidation of carbon monoxide (CO) to carbon dioxide (CO₂). nih.govnih.gov Cyanide is a known inhibitor of this enzyme. nih.gov Studies using ¹³C-labeled potassium cyanide have been instrumental in understanding the interaction between the inhibitor and the enzyme's active site. nih.govnih.govacs.org

Researchers have used ¹³C-NMR to monitor the exchange dynamics of both ¹³CO and ¹³CN⁻ with CODH. nih.govnih.gov These experiments revealed that the rate of exchange for ¹³CN⁻ is approximately 30-fold faster than that for ¹³CO. nih.govacs.org Furthermore, the exchange broadening observed with ¹³CN⁻ does not require a functional C-cluster (the enzyme's active site), unlike the exchange with ¹³CO. nih.govacs.org This indicates that the binding and release of the cyanide inhibitor (monitored by ¹³CN⁻ exchange) is a distinct and much faster process than the steps involved in the catalytic turnover of the substrate CO. nih.govacs.org The use of K¹³CN helps to decouple the simple binding event from the more complex multi-step catalytic process. nih.govnih.gov

| Parameter | ¹³CO (Substrate) | ¹³CN⁻ (Inhibitor) |

|---|---|---|

| Exchange Rate Constant | ~1080 s⁻¹ | ~30-fold faster than ¹³CO |

| Requirement of Functional C-Cluster | Yes | No |

| Process Monitored | Includes migration to C-cluster and oxidation | Monitors movement between solution and binding site |

Cyanide Binding to Carbonic Anhydrase

Carbonic anhydrase is a zinc-containing metalloenzyme essential for the rapid interconversion of CO₂ and bicarbonate. Cyanide is a potent inhibitor of this enzyme. nih.gov ¹³C-NMR studies utilizing ¹³C-labeled cyanide have provided direct evidence about the nature of this inhibition. nih.gov

These spectroscopic investigations have shown that the cyanide ion binds directly to the zinc (Zn²⁺) ion located in the enzyme's active site. nih.govnih.gov In the native, uninhibited enzyme, this zinc ion coordinates with three histidine residues and a water molecule. mdpi.com The cyanide ion displaces this crucial water molecule, thereby blocking the active site and preventing the substrate from binding and reacting. nih.gov The use of K¹³CN allows for the clear detection of the cyanide-zinc interaction within the protein environment, confirming the molecular basis of its inhibitory effect.

| Component | State in Native Enzyme | State in Cyanide-Inhibited Enzyme |

|---|---|---|

| Zinc (Zn²⁺) Ion | Coordinated to 3 His and 1 H₂O | Coordinated to 3 His and 1 CN⁻ |

| Active Site | Accessible to substrate (CO₂) | Blocked by cyanide ion |

| Catalytic Activity | Active | Inhibited |

Toxicological Mechanisms at the Molecular and Cellular Level

Potassium cyanide is a potent and rapidly acting poison. Its primary toxicological mechanism involves the inhibition of cellular respiration. wikipedia.orgresearchgate.net The cyanide ion (CN⁻) has a high affinity for iron in its ferric (Fe³⁺) state, which is a key component of cytochrome c oxidase (also known as Complex IV) in the mitochondrial electron transport chain. researchgate.netnih.gov

Upon entering the cell, the cyanide ion binds to the heme a₃ component of cytochrome c oxidase, forming a stable complex. nih.gov This binding prevents the enzyme from transferring electrons to oxygen, the final electron acceptor in the chain. researchgate.net As a result, the electron transport chain is halted, oxidative phosphorylation ceases, and the cell can no longer produce ATP through aerobic respiration. wikipedia.orgresearchgate.net This leads to a state of histotoxic hypoxia, where cells are unable to use oxygen even if it is present in the blood. researchgate.net

Recent research suggests that cyanide may have a dual role, acting as a toxin at high concentrations but potentially as a signaling molecule or "gasotransmitter" at very low, endogenously produced concentrations. nih.govsdstate.edu

The use of this compound is instrumental in toxicological studies. It allows researchers to trace the distribution of cyanide within an organism, its accumulation in specific tissues, and its binding to molecular targets. For instance, by using ¹³C-labeled cyanide, it is possible to quantify its binding to cytochrome c oxidase in mitochondria and to study how its presence alters cellular metabolism, providing a direct link between exposure and the molecular mechanism of toxicity.

| Level | Target/Process | Effect of Cyanide |

|---|---|---|

| Molecular | Cytochrome c oxidase (Complex IV) | Binds to Fe³⁺ in heme a₃, inhibiting enzyme function. |

| Cellular Process | Electron Transport Chain | Halts electron flow to oxygen. |

| Cellular Process | Aerobic Respiration / Oxidative Phosphorylation | Ceases, leading to a dramatic drop in ATP production. |

| Cellular State | Metabolism | Shifts to anaerobic metabolism, causing lactic acidosis. wikipedia.org |

| Cellular State | Oxygen Utilization | Histotoxic hypoxia (cells cannot use available oxygen). researchgate.net |

Inhibition of Cellular Respiration and Mitochondrial Cytochrome c Oxidase

The primary mechanism of acute cyanide toxicity is the potent and rapid inhibition of cellular respiration. centerforhealthsecurity.org Cyanide, including its ¹³C-labeled form, targets the mitochondrial electron transport chain, specifically cytochrome c oxidase (also known as Complex IV). oup.comresearchgate.net This enzyme is critical for the final step of aerobic respiration, where it facilitates the transfer of electrons to molecular oxygen, the terminal electron acceptor. nih.gov

The cyanide ion (CN⁻) exhibits a high affinity for the ferric (Fe³⁺) iron atom within the heme a₃-CuB binuclear center of cytochrome c oxidase. oup.comdtic.mil By binding to this site, cyanide physically blocks the binding of oxygen, effectively halting the electron transport chain. researchgate.net This inhibition is non-competitive and leads to a catastrophic cascade of events:

Cessation of Oxidative Phosphorylation: The flow of electrons is stopped, which in turn halts the pumping of protons across the inner mitochondrial membrane. This dissipates the proton gradient necessary for adenosine (B11128) triphosphate (ATP) synthesis. nih.govnih.gov

Histotoxic Hypoxia: Although oxygen is plentiful in the blood, the cells are unable to use it, a condition known as histotoxic hypoxia. dtic.mil This leads to a high oxygen saturation in venous blood, which may appear bright red, similar to arterial blood. nih.gov

Energy Depletion: The drastic reduction in ATP production cripples cellular functions, particularly in tissues with high energy demands like the brain and heart, leading to rapid cell death. nih.govusgovcloudapi.net

Studies using isotopically labeled cyanide can confirm the direct interaction and binding kinetics at the active site of cytochrome c oxidase, providing definitive evidence of the target and the nature of the inhibition. nih.govnih.gov Research has shown that this inhibition is reversible, as the enzyme's function can be restored by washing the mitochondria or through the action of certain antidotes. researchgate.netnih.gov

Inactivation of Key Metabolic Enzymes (e.g., Superoxide (B77818) Dismutase, Carbonic Anhydrase, Succinic Dehydrogenase)

| Enzyme | Class | Cofactor(s) | Mechanism of Cyanide Inhibition |

| Superoxide Dismutase (SOD) | Oxidoreductase | Copper (Cu), Zinc (Zn), Manganese (Mn) | Cyanide selectively inhibits the Cu,Zn-SOD isoform by binding to the copper ion in the active site. This disrupts the enzyme's ability to dismutate superoxide radicals, leading to increased oxidative stress. nih.gov |

| Carbonic Anhydrase | Lyase | Zinc (Zn) | Cyanide is known to inhibit carbonic anhydrase, which is crucial for managing carbon dioxide and regulating pH. usgovcloudapi.net The inhibition likely occurs through the binding of cyanide to the zinc cofactor, disrupting its catalytic activity. |

| Succinic Dehydrogenase (Complex II) | Oxidoreductase | Iron-Sulfur Clusters (Fe-S), FAD | While less sensitive to cyanide than Complex IV, high concentrations of cyanide can inhibit succinic dehydrogenase. The mechanism involves interaction with the iron-sulfur clusters, disrupting electron flow from succinate (B1194679) into the electron transport chain. |

This table is based on available research data and provides a simplified overview of cyanide's inhibitory effects on key metabolic enzymes.

Formation of Thiocyanate (B1210189) as a Detoxification Metabolite and its Implications for Chronic Toxicity

The primary pathway for detoxifying cyanide in the body is its enzymatic conversion to the significantly less toxic compound, thiocyanate (SCN⁻). nih.gov This biotransformation is mainly catalyzed by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase). nih.govnih.gov

The rhodanese-mediated reaction involves a double displacement mechanism where the enzyme transfers a sulfane sulfur atom from a donor, such as thiosulfate (B1220275) (S₂O₃²⁻), to the cyanide ion. youtube.comresearchgate.net

Reaction: CN⁻ + S₂O₃²⁻ ---(Rhodanese)--> SCN⁻ + SO₃²⁻

Using ¹³C-labeled potassium cyanide in metabolic studies allows for the precise tracking of the carbon atom from the toxic cyanide molecule to the excreted thiocyanate, confirming the efficiency and kinetics of this pathway. mdpi.com Thiocyanate is approximately 200 times less toxic than cyanide and is readily excreted in the urine. researchgate.net

However, chronic exposure to low levels of cyanide can lead to health issues related to the persistent production of thiocyanate. Thiocyanate acts as a goitrogen by competitively inhibiting the uptake of iodide by the thyroid gland. nih.gov This can interfere with the synthesis of thyroid hormones, potentially leading to the development of goiter and hypothyroidism, especially in individuals with a diet low in iodine. nih.gov

Role of Cyanocobalamin (B1173554) Formation in Detoxification Pathways

A second crucial detoxification pathway involves the interaction of cyanide with hydroxocobalamin (B81358), a precursor to vitamin B₁₂. nih.gov Hydroxocobalamin contains a central cobalt ion that has an exceptionally high affinity for the cyanide ion. nih.gov

When cyanide is present, it rapidly displaces the hydroxo (-OH) ligand attached to the cobalt atom, forming the stable and non-toxic compound cyanocobalamin (vitamin B₁₂). wikipedia.org

Reaction: Hydroxocobalamin + CN⁻ → Cyanocobalamin + OH⁻

This newly formed cyanocobalamin is then excreted in the urine. wikipedia.orgnih.gov This reaction forms the basis of the clinical use of hydroxocobalamin as a primary antidote for acute cyanide poisoning. nih.gov Studies involving Potassium Cyanide-¹³C can be used to verify the direct binding and sequestration of the cyanide moiety by hydroxocobalamin, quantifying the effectiveness of this detoxification route. researchgate.net

Oxidative Effects on Hemoglobin and Associated Biochemical Changes

Cyanide's interaction with hemoglobin is multifaceted and central to one of the therapeutic strategies for poisoning. While cyanide itself does not bind strongly to the ferrous (Fe²⁺) iron of normal hemoglobin, it has a very high affinity for the ferric (Fe³⁺) iron of methemoglobin. dtic.mil

Under normal conditions, methemoglobin levels in the blood are very low (less than 1%). medscape.com However, certain oxidizing agents, such as nitrites, are used as antidotes to intentionally induce the formation of methemoglobin from hemoglobin. ucsd.edu This induced methemoglobinemia provides a large, alternative pool of Fe³⁺ in the bloodstream. dtic.mil This pool effectively acts as a scavenger, binding circulating cyanide to form cyanomethemoglobin. nih.gov This sequesters the cyanide, preventing it from reaching and inhibiting the more critical cytochrome c oxidase in the mitochondria. dtic.mil

Direct exposure of blood to cyanide in vitro can also encourage the spontaneous oxidation of hemoglobin to methemoglobin and result in a decreased oxygen-carrying capacity. nih.gov In cases of chronic exposure, cyanmethemoglobin has been detected in workers, indicating a long-term interaction with the hemoglobin pool. mdpi.com

| Hemoglobin Species | Iron State | Interaction with Cyanide (CN⁻) | Physiological Effect |

| Hemoglobin (Oxyhemoglobin) | Ferrous (Fe²⁺) | Weak binding; can encourage spontaneous oxidation. nih.gov | Primary oxygen carrier. |

| Methemoglobin | Ferric (Fe³⁺) | Strong, high-affinity binding to form cyanomethemoglobin. dtic.milnih.gov | Cannot carry oxygen; acts as a cyanide scavenger. ucsd.edu |

| Cyanomethemoglobin | Ferric (Fe³⁺) | Formed from the reaction of Methemoglobin and CN⁻. nih.gov | A stable, detoxified complex that sequesters cyanide. |

This table summarizes the key interactions between cyanide and different forms of hemoglobin, which are fundamental to understanding both toxicity and antidotal mechanisms.

Biological and Biomedical Research Applications of Potassium Cyanide 13c

Metabolic Fate and Tracing in Biological Systems

The use of Potassium Cyanide-¹³C is instrumental in elucidating the metabolic pathways of cyanide within living organisms. Once introduced into a biological system, the ¹³C-labeled cyanide ion (¹³CN⁻) can be tracked as it undergoes various biotransformations. The primary detoxification route involves the enzymatic conversion of cyanide to thiocyanate (B1210189) (SCN⁻), a reaction catalyzed by rhodanese. sdstate.eduepa.gov By using K¹³CN, researchers can quantify the rate and extent of this conversion, providing insights into the body's capacity to neutralize the toxicant.

Minor metabolic pathways can also be investigated using this isotopic tracer. These include the reaction of cyanide with cysteine to form 2-amino-2-thiazoline-4-carboxylic acid (ATCA) and its incorporation into the one-carbon metabolic pool. cdc.govresearchgate.net The presence of the ¹³C label allows for the unambiguous identification and quantification of these metabolites in various tissues and biological fluids, helping to build a comprehensive picture of cyanide's metabolic fate.

Table 1: Major Metabolic Pathways of Cyanide Investigated with ¹³C Labeling

| Metabolic Pathway | Key Enzyme/Reactant | Resulting ¹³C-Labeled Metabolite | Significance in Tracing Studies |

|---|---|---|---|

| Major Detoxification Pathway | Rhodanese (with a sulfur donor) | ¹³C-Thiocyanate (S¹³CN⁻) | Quantifies the primary route of cyanide elimination. sdstate.eduepa.gov |

| Minor Pathway | Cysteine | ¹³C-2-amino-2-thiazoline-4-carboxylic acid (ATCA) | Provides insight into alternative detoxification mechanisms. cdc.govresearchgate.net |

| Minor Pathway | Hydroxocobalamin (B81358) (Vitamin B12a) | ¹³C-Cyanocobalamin (Vitamin B12) | Demonstrates interaction with essential vitamins. cdc.gov |

| One-Carbon Pool | Various enzymes | ¹³C-Formate, ¹³CO₂ | Reveals incorporation into central metabolic pathways. researchgate.net |

Toxicological Research Modalities and Assessment

Potassium Cyanide-¹³C is a critical tool in toxicological studies, enabling precise investigation into the mechanisms of cyanide-induced cellular damage.

In in vitro studies, ¹³C-labeled potassium cyanide is applied to cell cultures to explore its cytotoxic effects at the cellular and molecular levels. mj-med-u-tokai.comnih.gov For instance, researchers can monitor the inhibition of cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, by observing the binding of ¹³CN⁻. xournals.comresearchgate.net This allows for a detailed examination of the disruption of cellular respiration and subsequent energy failure. The use of ¹³C provides a clear signal that can be distinguished from endogenous carbon, ensuring that the observed effects are directly attributable to the cyanide molecule.

In vivo animal models are essential for understanding the systemic effects of cyanide poisoning. oup.com Administering Potassium Cyanide-¹³C to these models allows for the tracking of the toxicant's distribution, metabolism, and excretion. cdc.gov This helps to identify target organs and understand the time course of toxicity. For example, studies can measure the accumulation of ¹³C-labeled metabolites in different tissues, providing a quantitative measure of organ-specific exposure and damage.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are significantly enhanced by the use of ¹³C-labeled compounds. nih.govwhoi.edu ¹³C NMR can be used to study the interaction of cyanide with metalloproteins like hemoglobin. nih.govfrontiersin.org While cyanide's primary toxic action is on cytochrome c oxidase, its binding to the ferric iron in methemoglobin is a key principle behind certain antidotal therapies. By using K¹³CN, researchers can directly observe the binding of the cyanide ion to the heme iron of hemoglobin, providing valuable information on the structure and dynamics of this interaction. nih.gov This aids in the development and evaluation of therapeutic interventions.

The ability to trace the ¹³C label allows for detailed investigations into how cyanide affects specific organ systems.

The central nervous system (CNS) is highly susceptible to cyanide-induced hypoxia. cdc.govdiva-portal.org Using Potassium Cyanide-¹³C, researchers can investigate the specific neurotoxic mechanisms. Studies have shown that cyanide exposure can lead to an increase in lipid peroxidation in the brain. nih.gov By tracing the ¹³C label, it is possible to correlate the presence of cyanide in specific brain regions with markers of oxidative stress and neuronal damage. Furthermore, metabolomic studies utilizing ¹³C-labeled cyanide can identify disruptions in brain energy metabolism, such as the accumulation of acylcarnitines and disturbances in amino acid metabolism, providing a deeper understanding of the biochemical cascade leading to neurotoxicity. nih.govresearchgate.net

The cardiovascular and pulmonary systems are also primary targets of cyanide toxicity. cdc.govquora.com Ingestion of potassium cyanide can lead to the generation of hydrogen cyanide gas in the stomach, which is then rapidly absorbed by the lungs, causing acute lung injury. nih.gov The cardiovascular system is affected by the profound cellular hypoxia, leading to arrhythmias and hemodynamic collapse. centerforhealthsecurity.orgresearchgate.net The use of Potassium Cyanide-¹³C in animal models allows for the precise measurement of cyanide and its metabolites in cardiac and pulmonary tissues. dtic.mil This enables researchers to correlate tissue concentrations with functional impairments, such as changes in heart rate, blood pressure, and respiratory function, thereby elucidating the direct and indirect impacts of cyanide on these vital organ systems. researchgate.netresearchgate.net

Table 2: Research Findings on Organ-Specific Toxicity Using ¹³C-Labeled Cyanide

| Organ System | Key Toxic Effect Investigated with ¹³C Labeling | Observed Mechanisms and Research Findings |

|---|---|---|

| Central Nervous System | Neurotoxicity and Disrupted Energy Metabolism | - Correlation of ¹³C-cyanide presence with increased lipid peroxidation in the brain. nih.gov |

| Cardiovascular System | Myocardial Dysfunction and Hemodynamic Instability | - Tracing ¹³C-labeled cyanide to cardiac tissue to correlate concentration with arrhythmias and contractile dysfunction. researchgate.netdtic.mil |

| Pulmonary System | Acute Lung Injury | - Following the absorption and distribution of ¹³C-labeled hydrogen cyanide generated from ingested K¹³CN to lung tissue. nih.gov |

Investigation of Organ-Specific Toxicity Pathways

Endocrine System Modulation (Thyroid Function Interference)

Cyanide is recognized as an endocrine disruptor, with the thyroid gland being a primary target. The mechanism of thyroid interference is largely attributed to the metabolic conversion of cyanide to thiocyanate, a known goitrogen. Thiocyanate competitively inhibits iodide uptake by the thyroid gland and can also interfere with the organification of iodine, a critical step in the synthesis of thyroid hormones. nih.gov The use of Potassium cyanide-13C in research allows for precise tracing of the carbon atom from the cyanide moiety as it is metabolized to thiocyanate and other potential metabolites, providing a clearer understanding of its kinetic and metabolic fate within the endocrine system.

Studies on workers occupationally exposed to cyanide have demonstrated significant alterations in thyroid hormone levels. These studies provide a basis for understanding the potential impacts that could be more precisely traced using isotopically labeled cyanide. For instance, a study on workers in a cable industry exposed to cyanide compounds revealed a significant decrease in serum thyroxine (T4) and triiodothyronine (T3) concentrations, coupled with a significant increase in thyroid-stimulating hormone (TSH) concentration compared to control subjects. nih.gov The mean serum thiocyanate level in these workers was significantly higher than in the control group, indicating a clear link between cyanide exposure and its goitrogenic metabolite. nih.gov

Another study on workers in the case hardening and electroplating industries also found a highly statistically significant lower serum level of T3 and T4, and a higher level of TSH in the exposed group compared to the control group. ekb.eg These findings suggest that chronic cyanide exposure is associated with a subclinical decrease in thyroid function. ekb.eg

The table below summarizes the findings on the impact of cyanide exposure on thyroid hormone levels from a study of occupationally exposed workers. The use of K¹³CN in similar future studies could help to directly correlate the intake of cyanide with the production of thiocyanate and the subsequent changes in thyroid hormone profiles.

Impact of Cyanide Exposure on Thyroid Hormone Levels

| Hormone | Exposed Group (Mean ± SD) | Control Group (Mean ± SD) | P-value |

|---|---|---|---|

| T3 (ng/dL) | 131.82 ± 27.68 | 155.13 ± 29.43 | <0.001 |

| T4 (µg/dL) | 9.48 ± 2.79 | 11.2 ± 3.17 | <0.01 |

| TSH (µIU/mL) | 1.03 ± 0.4 | 0.89 ± 0.23 | <0.05 |

Data from a study on workers occupationally exposed to cyanide, showing alterations in thyroid hormone levels. ekb.eg

Male Reproductive System Impairments

The impact of cyanide on the male reproductive system is an area of ongoing research with some conflicting findings. Some studies suggest that cyanide exposure can lead to testicular toxicity, affecting sperm parameters and reproductive hormone levels. In contrast, other research indicates that previously reported effects on the male reproductive system may not be reproducible. nih.gov The use of this compound in animal models can help to clarify these discrepancies by enabling researchers to track the distribution and accumulation of cyanide-derived carbon in reproductive tissues and to correlate these findings with observed toxicological effects.

One study investigating the effects of subchronic exposure to sodium cyanide in albino rats reported significant changes in the male reproductive system at higher doses. rsc.org These changes included alterations in the weight of reproductive organs, sperm motility, sperm count, and the levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101). rsc.org For example, at a dose of 3.2 mg/kg body weight, there was a significant decrease in sperm count and motility, and a significant reduction in testosterone levels. rsc.org

Another study focusing on cyanide-induced tissue hypoxia in male mice also demonstrated a significant decrease in sperm quality and reproductive potential. nih.gov These findings suggest that cyanide can exert deleterious effects on the male reproductive system, potentially through mechanisms involving oxidative stress and hormonal disruption. nih.govresearchgate.net

The following table presents data on the effects of different doses of sodium cyanide on male reproductive hormones in rats. Future studies employing K¹³CN could provide more definitive evidence on the direct role of cyanide in these observed impairments.

Effect of Sodium Cyanide on Male Reproductive Hormones in Rats

| Hormone | Control | 0.64 mg/kg BW | 1.2 mg/kg BW | 3.2 mg/kg BW |

|---|---|---|---|---|

| Testosterone (ng/mL) | 2.45 ± 0.12 | 2.31 ± 0.15 | 1.89 ± 0.09 | 1.54 ± 0.11 |

| LH (mIU/mL) | 1.28 ± 0.07 | 1.19 ± 0.08 | 0.98 ± 0.06 | 0.76 ± 0.05 |

| FSH (mIU/mL) | 1.87 ± 0.11 | 1.79 ± 0.13 | 1.65 ± 0.10 | 1.42 ± 0.09* |

* Indicates a statistically significant difference from the control group. Data from a 90-day study on albino rats. rsc.org

Research into Antidote Mechanisms and Countermeasure Development

The acute toxicity of cyanide necessitates the development of effective antidotes. Research in this area focuses on understanding the mechanisms of cyanide detoxification and developing new, more efficient countermeasures. This compound is an invaluable tool in this research, as it allows for the precise tracking of the metabolic fate of the cyanide ion in the presence of various antidotes. By monitoring the appearance of ¹³C-labeled metabolites, such as thiocyanate, researchers can quantify the efficacy and rate of different detoxification pathways. nih.gov

The primary endogenous detoxification route for cyanide is its conversion to the less toxic thiocyanate, a reaction catalyzed by the enzyme rhodanese. usgovcloudapi.net Many antidotes work by enhancing this natural pathway. For example, sodium thiosulfate (B1220275) acts as a sulfur donor for the rhodanese-mediated conversion of cyanide to thiocyanate. medscape.com Studies using isotopically labeled cyanide can directly measure the rate of formation of labeled thiocyanate, providing a quantitative measure of the antidote's effectiveness.

Other antidotes, such as hydroxocobalamin, work by directly binding to the cyanide ion to form cyanocobalamin (B1173554) (vitamin B12), which is then excreted. medscape.com The use of K¹³CN can help in studying the pharmacokinetics of this binding and the subsequent clearance of the ¹³C-labeled cyanocobalamin. Methemoglobin-forming agents, like sodium nitrite, work by inducing the formation of methemoglobin, which has a high affinity for cyanide, thereby sequestering it from its primary target, cytochrome c oxidase. medscape.com Subsequent administration of sodium thiosulfate can then convert the cyanide bound to methemoglobin into thiocyanate. nih.gov Tracing studies with ¹³C-labeled cyanide can confirm that the cyanide initially bound to methemoglobin is ultimately converted to thiocyanate. nih.gov

The development of novel, orally effective cyanide antidotes is an active area of research. nih.gov The use of K¹³CN in preclinical studies of these new countermeasures is essential for evaluating their mechanisms of action and metabolic efficiency.

Enzyme Inhibition Studies in Biological Contexts

The primary mechanism of cyanide's acute toxicity is the inhibition of cytochrome c oxidase (Complex IV), the terminal enzyme in the mitochondrial electron transport chain. oup.com Cyanide binds to the ferric iron (Fe³⁺) in the heme a₃ of cytochrome c oxidase, preventing the enzyme from transferring electrons to oxygen, which is the final step in aerobic respiration. researchgate.net This inhibition leads to a rapid cessation of ATP production, resulting in cellular hypoxia and, ultimately, cell death.

This compound can be used as a sophisticated probe in enzyme inhibition studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can utilize the ¹³C label to investigate the binding of cyanide to the active site of enzymes like cytochrome c oxidase. This can provide detailed information about the structure of the enzyme-inhibitor complex and the mechanism of inhibition at a molecular level.

While direct NMR studies of ¹³C-cyanide binding to cytochrome c oxidase are not widely reported in the provided search results, the principle has been demonstrated with similar compounds. For instance, a ¹³C-labeled analog of cyanide, ¹³C-methyl isocyanide, has been developed and used as an NMR probe to study the active sites of other heme proteins, such as cytochromes P450. nih.gov This approach allows for the detection of structural changes in the active site upon binding of the probe and other ligands. nih.gov A similar application of K¹³CN could provide valuable insights into the interaction of cyanide with cytochrome c oxidase and other metalloenzymes.

Studies have shown that cyanide inhibits cellular oxygen consumption in a concentration-dependent manner. In one study using rat mesencephalic cells, the IC₅₀ for the inhibition of oxygen consumption by potassium cyanide was estimated to be 13.2 ± 1.8 µM, while the IC₅₀ for the direct inhibition of cytochrome c oxidase activity was 7.2 ± 0.1 µM. oup.com

Isotopic Labeling in Pharmaceutical Development

This compound is a key starting material in the synthesis of ¹³C-labeled pharmaceuticals. The introduction of a ¹³C label at a specific position in a drug molecule allows researchers to follow its absorption, distribution, metabolism, and excretion (ADME) in the body. These studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of new drug candidates.

The cyano group is a versatile functional group in organic synthesis, and K¹³CN is frequently used to introduce a ¹³C-labeled nitrile group into a molecule. isotope.com This labeled nitrile can then be converted into other functional groups, such as carboxylic acids or amines, allowing for the incorporation of the ¹³C label into a wide variety of pharmaceutical compounds. For example, K¹³CN can be used in nucleophilic substitution reactions to produce ¹³C-labeled nitriles, which are precursors to labeled fatty acids and amino acids. nih.gov

A recent development in this area is the use of transition-metal-catalyzed carbon isotope exchange on aromatic nitriles. chemrxiv.org This method allows for the direct replacement of a ¹²C-cyano group with a ¹³C-cyano group from a labeled source like zinc cyanide-¹³C (Zn(¹³CN)₂), which can be prepared from K¹³CN. This late-stage labeling technique is highly valuable as it can be applied to complex drug molecules without the need for a complete re-synthesis, thereby accelerating the process of preparing labeled compounds for ADME studies. chemrxiv.org

The table below provides examples of ¹³C-labeled pharmaceuticals and agrochemicals synthesized using a carbon isotope exchange method with a ¹³C-cyanide source.

Examples of ¹³C-Isotope Labeled Pharmaceuticals and Agrochemicals

| Compound | Isotope Enrichment (%) |

|---|---|

| Letrozole | 52 |

| Anastrozole | 45 |

| Fadrozole | 48 |

| Citalopram | 40 |

| Periciazine | 42 |

Data from a study on direct carbon isotope exchange of pharmaceuticals via reversible decyanation. chemrxiv.org

Environmental Research and Ecological Fate of Cyanide Compounds Using Potassium Cyanide 13c

Environmental Fate and Transport Studies

Stable isotope tracers like Potassium Cyanide-¹³C are instrumental in quantifying the movement and distribution of cyanide through different environmental compartments. This technique, known as stable isotope probing (SIP), allows for the unambiguous tracking of the labeled cyanide, providing definitive evidence of its transformation and transport pathways. nih.govenviro.wiki

Tracking Cyanide Species in Soil, Water, and Air